molecular formula C14H13N5O8 B1672150 Griseolic acid CAS No. 79030-08-3

Griseolic acid

Cat. No.: B1672150
CAS No.: 79030-08-3
M. Wt: 379.28 g/mol
InChI Key: IAPZXUKYTCQQFE-BOPMFSTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Griseolic acid is a cyclic adenosine monophosphate (cAMP) analog and a potent inhibitor of cAMP-specific phosphodiesterases (PDEs), first isolated from Streptomyces griseoaurantiacus . Its unique structure features a nine-carbon bicyclic sugar (1,5-dioxabicyclo[3.3.0]oct-3-ene) linked to a dicarboxylate glycone and an adenine moiety . This architecture mimics the ribose-phosphate backbone of cAMP, enabling competitive inhibition of PDEs, enzymes critical for degrading cyclic nucleotides .

Properties

CAS No.

79030-08-3

Molecular Formula

C14H13N5O8

Molecular Weight

379.28 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-[carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

InChI

InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17)

InChI Key

IAPZXUKYTCQQFE-BOPMFSTPSA-N

SMILES

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O

Canonical SMILES

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Griseolic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Griseolic acid belongs to a class of nucleoside-derived PDE inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key PDE Inhibitors and Their Properties

Compound Source Structure IC50 (µM) Key Features
This compound S. griseoaurantiacus Bicyclic 9-C sugar + dicarboxylate + adenine 0.01–0.1 cAMP-specific; no off-target kinase effects
Terferol Fungal metabolites Linear polyketide 0.5–2.0 Broad-spectrum PDE inhibition; anti-inflammatory
KS-506 Series Synthetic derivatives Modified xanthine analogs 0.1–1.0 Dual PDE3/4 inhibition; cardiovascular applications
Sinefungin S. griseolus S-adenosylmethionine analog N/A Antifungal, antiviral; targets methyltransferases
Ezomycin A1 S. kitasatoensis Cytosine-containing nucleoside 0.05–0.2 Antifungal; inhibits RNA synthesis

Structural and Functional Insights

Bicyclic Sugar Core: this compound’s 1,5-dioxabicyclo[3.3.0]oct-3-ene core is distinct from linear or monocyclic sugars in compounds like tunicamycin or ezomycin A1. This rigidity enhances target binding but complicates synthesis . this compound B, an analog with an additional hydroxyl group, shows reduced solubility and activity compared to the parent compound .

Adenine Modifications :

  • Substitutions at N1 or C6 (e.g., alkylation or halogenation) reduce PDE affinity, emphasizing the importance of adenine’s hydrogen-bonding network .
  • Dihydrothis compound (C4'-C5' hydrogenated) exhibits 10-fold lower activity due to loss of conformational flexibility .

Dicarboxylate Role :

  • The dicarboxylate moiety mimics cAMP’s phosphate group, critical for PDE active-site interactions. Esterification of carboxyl groups abolishes inhibitory activity .

Table 2: Impact of this compound Derivative Modifications

Modification Site Example Change Effect on PDE Inhibition Reference
N1 Position Methylation ↓ Activity (IC50 > 1 µM)
C6 Position Halogenation (Cl, Br) ↓ Solubility; moderate activity retention
C4'-C5' Double Bond Hydrogenation ↓ Activity (IC50 ~ 0.5 µM)
Carboxyl Groups Esterification (e.g., methyl) Complete loss of inhibition

Research Challenges and Opportunities

  • Synthesis Complexity : this compound’s bicyclic core requires multistep routes involving stereoselective Michael additions and Vorbrüggen glycosylation, limiting scalability .
  • Selectivity Optimization: Unlike non-selective PDE inhibitors (e.g., theophylline), this compound’s cAMP specificity makes it a template for designing isoform-selective drugs .
  • Biosynthetic Engineering: Leveraging Streptomyces pathways (e.g., radical SAM enzymes in aminofutalosine biosynthesis) could streamline production .

Q & A

Q. What are the key structural features of griseolic acid, and how are they characterized experimentally?

this compound contains a unique nine-carbon bicyclic sugar (dicarboxylate glycone) and acts as a cyclic AMP analogue. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen framework analysis and X-ray crystallography for absolute stereochemical confirmation. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. How is this compound biosynthesized in Streptomyces griseoaurantiacus?

Biosynthesis begins with adenosine as a precursor, with isotopic labeling studies (e.g., [2-<sup>13</sup>C]-acetate and [1,4-<sup>13</sup>C]-succinate) showing incorporation into the dicarboxylate moiety, likely derived from citric acid cycle intermediates like oxaloacetate. Gene disruption experiments (e.g., milG mutants) can identify enzymes involved in sugar moiety modifications .

Q. What methodologies are used to isolate this compound from microbial cultures?

Isolation involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques: size-exclusion chromatography for preliminary separation and reverse-phase HPLC for purification. Activity-guided fractionation using cyclic nucleotide phosphodiesterase inhibition assays ensures target specificity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and stereochemical fidelity?

Radical cyclization strategies, such as p-face-dependent radical cyclization, have been employed to construct the bicyclic core. Optimization requires controlling reaction parameters (e.g., temperature, radical initiator concentration) and employing chiral auxiliaries or catalysts to enforce stereochemistry. Computational modeling (DFT calculations) aids in predicting transition states .

Q. How do researchers resolve contradictions in reported phosphodiesterase inhibitory activities of this compound derivatives?

Discrepancies may arise from assay conditions (e.g., enzyme isoforms, substrate concentrations). A systematic approach includes:

  • Comparative assays using purified enzyme isoforms.
  • Structural analysis (e.g., co-crystallization with enzymes) to identify binding interactions.
  • Kinetic studies (e.g., IC50, Ki) under standardized protocols .

Q. What strategies are used to study this compound’s interaction with cellular targets beyond phosphodiesterases?

Advanced methods include:

  • Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
  • In silico docking (e.g., AutoDock Vina) to predict binding to non-canonical targets like kinases.
  • CRISPR-Cas9 knockouts to validate target pathways in cellular models .

Q. How can isotopic labeling and metabolomics clarify this compound’s metabolic fate in vivo?

Stable isotope tracing (e.g., <sup>13</sup>C- or <sup>15</sup>N-labeled this compound) combined with LC-MS/MS metabolomics tracks metabolite distribution and degradation products. Flux balance analysis models metabolic pathway engagement .

Methodological Considerations

Q. What experimental controls are critical when assessing this compound’s bioactivity in cell-based assays?

Essential controls include:

  • Negative controls : Solvent-only treatments (e.g., DMSO).
  • Positive controls : Known phosphodiesterase inhibitors (e.g., theophylline).
  • Cytotoxicity assays (e.g., MTT test) to distinguish specific inhibition from cell death .

Q. How should researchers design studies to evaluate this compound’s stability in physiological conditions?

  • Serum stability assays : Incubate this compound with fetal bovine serum and analyze degradation via HPLC at timed intervals.
  • pH stability profiling : Test compound integrity across pH 2–8 using simulated gastric/intestinal fluids.
  • Light/temperature sensitivity tests to optimize storage conditions .

Q. What computational tools are recommended for predicting this compound’s physicochemical properties?

Use platforms like SwissADME for logP, solubility, and bioavailability predictions. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous environments .

Data Presentation & Reproducibility

Q. How should researchers report synthetic yields and purity of this compound derivatives?

  • Yield : Report as a percentage relative to theoretical maximum, with detailed reaction stoichiometry.
  • Purity : Use HPLC chromatograms (≥95% purity) and <sup>1</sup>H/<sup>13</sup>C NMR integrations.
  • Reproducibility : Include triplicate experiments with standard deviations in supplementary data .

Q. What metadata is essential for publishing this compound-related bioactivity datasets?

Provide:

  • Enzyme source (species, tissue, recombinant expression system).
  • Assay buffers (pH, ionic strength).
  • Raw data files (e.g., kinetic curves, inhibition plots) in open-access repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griseolic acid
Reactant of Route 2
Griseolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.